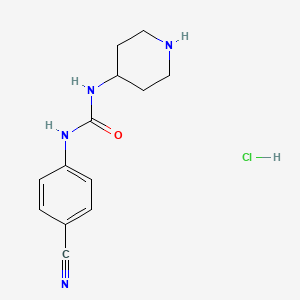![molecular formula C18H27ClN2O2 B2489570 tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat CAS No. 1823549-04-7](/img/structure/B2489570.png)
tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tert-butyl piperidine derivatives involves several key steps including diastereoselective reduction, acylation, sulfonation, substitution, and isomerization under basic conditions. These methods have been optimized for large-scale operations, achieving high yields of enantiomerically pure compounds (H. Jona et al., 2009). For example, the efficient and practical asymmetric synthesis of related compounds has been developed for the synthesis of nociceptin antagonists, highlighting the versatility and utility of tert-butyl piperidine derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction data. These studies reveal intricate details about their crystal packing, intermolecular interactions, and geometric isomerism (C. Sanjeevarayappa et al., 2015). For instance, weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions play a crucial role in the three-dimensional architecture of these compounds.
Chemical Reactions and Properties
Tert-butyl piperidine derivatives undergo various chemical reactions, reflecting their chemical reactivity and functional group transformations. These reactions include condensation, nucleophilic substitution, and intramolecular lactonization, leading to a wide range of compounds with diverse biological activities (Min Wang et al., 2015).
Scientific Research Applications
Synthesis and Intermediates
Asymmetric Synthesis of Nociceptin Antagonists : An efficient method for the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, was developed. This compound is closely related to tert-butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat and demonstrates its utility in the synthesis of specialized pharmaceutical compounds (H. Jona et al., 2009).
Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in many biologically active compounds like crizotinib. This again showcases the role of similar tert-butyl piperidine derivatives in drug synthesis (D. Kong et al., 2016).
Intermediate for Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with a similar structure, serves as an important intermediate for small molecule anticancer drugs, indicating the potential of tert-butyl piperidine derivatives in cancer treatment research (Binliang Zhang et al., 2018).
Chemical Structure and Properties
- Crystal Structure Analysis : The study of the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative, offers insights into the molecular packing and interactions of similar tert-butyl piperidine compounds, enhancing understanding of their chemical properties (Ashwini Gumireddy et al., 2021).
Applications in Drug Synthesis
Synthesis of Naphthyridone p38 MAP Kinase Inhibitor : The synthesis of a naphthyridone p38 MAP kinase inhibitor, involving a similar tert-butyl piperidine compound, underlines its application in developing treatments for diseases like rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).
Synthesis of Triple Reuptake Inhibitor : The synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a triple reuptake inhibitor, also demonstrates the relevance of tert-butyl piperidine derivatives in creating compounds with potential antidepressant and analgesic properties (M. Yamashita et al., 2015).
Vandetanib Intermediate Synthesis : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, illustrates the role of tert-butyl piperidine derivatives in the synthesis of targeted cancer therapies (Min Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[4-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-4-6-15(19)7-5-14/h4-7,20H,8-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIZSZVBTFSLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)


![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)